molecular formula C8H7FO B120862 4'-Fluoroacetophenone CAS No. 403-42-9

4'-Fluoroacetophenone

Cat. No.: B120862
CAS No.: 403-42-9
M. Wt: 138.14 g/mol
InChI Key: ZDPAWHACYDRYIW-UHFFFAOYSA-N
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Description

4’-Fluoroacetophenone, also known as 1-(4-fluorophenyl)ethanone, is an organic compound with the molecular formula C8H7FO. It is a clear, colorless to slightly yellow liquid at room temperature. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agricultural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{FC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4’-Fluoroacetophenone often involves the use of fluorobenzene and acetyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloroethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: It can be reduced to 4-fluoroethylbenzene.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

4’-Fluoroacetophenone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

    4’-Chloroacetophenone: Similar structure but with a chlorine atom instead of fluorine.

    4’-Bromoacetophenone: Contains a bromine atom in place of fluorine.

    4’-Methoxyacetophenone: Has a methoxy group instead of fluorine.

Uniqueness: 4’-Fluoroacetophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methoxy counterparts. This makes it particularly useful in the synthesis of pharmaceuticals where specific interactions with biological targets are required .

Properties

IUPAC Name

1-(4-fluorophenyl)ethanone
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InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
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InChI Key

ZDPAWHACYDRYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)F
Source PubChem
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Molecular Formula

C8H7FO
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DSSTOX Substance ID

DTXSID0059952
Record name 4'-Fluoroacetophenone
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Molecular Weight

138.14 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4'-Fluoroacetophenone
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Vapor Pressure

0.75 [mmHg]
Record name 4'-Fluoroacetophenone
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CAS No.

403-42-9
Record name 4′-Fluoroacetophenone
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Record name Ethanone, 1-(4-fluorophenyl)-
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Record name 4'-Fluoroacetophenone
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Record name 4-fluoroacetophenone
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Record name 4'-FLUOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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